METHYL 3-[2-(MORPHOLIN-4-YL)ETHYL]-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXYLATE
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Overview
Description
METHYL 3-[2-(MORPHOLIN-4-YL)ETHYL]-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXYLATE is a complex organic compound that belongs to the class of quinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-[2-(MORPHOLIN-4-YL)ETHYL]-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced through a series of coupling, cyclization, and reduction reactions involving amino alcohols and α-haloacid chlorides.
Incorporation of the Sulfanyl Group: The sulfanyl group is incorporated using thiol reagents under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-[2-(MORPHOLIN-4-YL)ETHYL]-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl group in the quinazoline core can be reduced to form corresponding alcohols.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
METHYL 3-[2-(MORPHOLIN-4-YL)ETHYL]-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXYLATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of METHYL 3-[2-(MORPHOLIN-4-YL)ETHYL]-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
METHYL 2-METHYL-3-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}PROPANOATE: A similar compound with a different core structure.
2-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}PYRIDINE-3-CARBONITRILE: Another compound with a morpholine ring and different functional groups.
Uniqueness
METHYL 3-[2-(MORPHOLIN-4-YL)ETHYL]-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXYLATE is unique due to its specific combination of a quinazoline core, morpholine ring, and sulfanyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 3-(2-morpholin-4-ylethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-22-15(21)11-2-3-12-13(10-11)17-16(24)19(14(12)20)5-4-18-6-8-23-9-7-18/h2-3,10H,4-9H2,1H3,(H,17,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXYCDPYTYLMCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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